(4-(3,5-Difluorophenoxy)phenyl)boronic acid
Overview
Description
(4-(3,5-Difluorophenoxy)phenyl)boronic acid is an organic compound with the molecular formula C12H9BF2O3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl group substituted with a 3,5-difluorophenoxy moiety. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.
Mechanism of Action
Target of Action
The primary target of (4-(3,5-Difluorophenoxy)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through a process known as transmetalation . This involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic processes, and the compound’s role as an organoboron reagent makes it a crucial player in this pathway .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared
Result of Action
The molecular effect of this compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which the compound plays a key role, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups .
Biochemical Analysis
Biochemical Properties
(4-(3,5-Difluorophenoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. One of the key interactions of this compound is with serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue . Additionally, this compound can interact with other biomolecules such as carbohydrates and nucleotides, further expanding its utility in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied to understand its potential applications in therapeutic and diagnostic settings. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell proliferation and apoptosis . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with specific biomolecules, leading to inhibition or activation of their functions. At the molecular level, this compound exerts its effects by binding to the active sites of enzymes, such as serine proteases, and forming a covalent bond with the serine residue . This interaction results in the inhibition of enzyme activity, which can have downstream effects on various biochemical pathways. Additionally, this compound can modulate the activity of other proteins and nucleic acids through similar covalent interactions, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time, depending on factors such as stability, degradation, and long-term effects on cellular function. This compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it can degrade over time when exposed to air and higher temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, where it interacts with enzymes and cofactors to modulate metabolic flux and metabolite levels. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that can further interact with other biomolecules . Additionally, this compound can influence the activity of metabolic enzymes, such as kinases and phosphatases, thereby affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms, leading to its accumulation in specific cellular compartments . Once inside the cell, this compound can interact with intracellular proteins and nucleic acids, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its biochemical effects . The localization of this compound can also be influenced by its binding to specific proteins and nucleic acids, further modulating its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3,5-Difluorophenoxy)phenyl)boronic acid typically involves the reaction of 3,5-difluorophenol with phenylboronic acid under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-(3,5-Difluorophenoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
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Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving boronic acids, where the compound reacts with halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation Reactions: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Properties
IUPAC Name |
[4-(3,5-difluorophenoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BF2O3/c14-9-5-10(15)7-12(6-9)18-11-3-1-8(2-4-11)13(16)17/h1-7,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKIWPBJKMQKEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC(=CC(=C2)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681908 | |
Record name | [4-(3,5-Difluorophenoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029438-51-4 | |
Record name | [4-(3,5-Difluorophenoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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